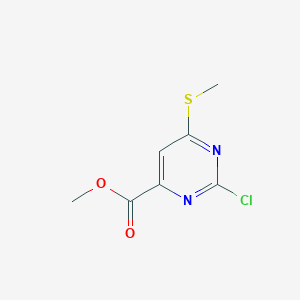

Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate

Description

Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate (CAS: 6311-74-6) is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 2, a methylthio (-SMe) group at position 6, and a methyl ester at position 4. Its molecular formula is C₇H₇ClN₂O₂S, with a molecular weight of 218.66 g/mol and a purity of ≥97% . This compound is of interest in medicinal and agrochemical research due to its structural motifs, which are common in bioactive molecules.

Properties

Molecular Formula |

C7H7ClN2O2S |

|---|---|

Molecular Weight |

218.66 g/mol |

IUPAC Name |

methyl 2-chloro-6-methylsulfanylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H7ClN2O2S/c1-12-6(11)4-3-5(13-2)10-7(8)9-4/h3H,1-2H3 |

InChI Key |

ZOTNJEFLFIRKBH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)Cl)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-(methylthio)pyrimidine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products:

- Substituted pyrimidines with different functional groups replacing the chlorine atom.

- Sulfoxides and sulfones from oxidation reactions.

- Reduced derivatives with altered functional groups.

Scientific Research Applications

Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests.

Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to interact with the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Features

The compound’s reactivity and applications are influenced by:

- Chlorine at C2 : A strong electron-withdrawing group, enhancing electrophilic substitution or nucleophilic displacement reactions.

- Methyl ester at C4 : Facilitates prodrug strategies or metabolic stability.

Comparison Table of Structural Analogues

Reactivity and Physicochemical Properties

- Electrophilic Reactivity : The chlorine at C2 in the target compound makes it susceptible to nucleophilic displacement, unlike analogues lacking this substituent (e.g., Ethyl 2-(methylthio)pyrimidine-4-carboxylate) .

- Lipophilicity : The methylthio group in the target compound contributes to higher logP compared to analogues with polar groups (e.g., carboxylic acid in CAS 89581-58-8) .

- Metabolic Stability : The methyl ester in the target compound may resist hydrolysis better than ethyl esters (e.g., CAS 38214-45-8) due to shorter alkyl chains .

Biological Activity

Methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H9ClN2O2S

Molecular Weight : Approximately 218.68 g/mol

The compound features a pyrimidine ring with a chlorine atom at the 2-position and a methylthio group at the 6-position, which are critical for its biological activity. The carboxylate group at the 4-position enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of cellular pathways. Notably, it has been identified as a potential inhibitor of various kinases, including Aurora-A kinase, which plays a crucial role in cell division and proliferation. The inhibition of these kinases disrupts normal cell cycle progression, thereby exerting anticancer effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines by interfering with critical signaling pathways.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in infectious diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution | Enhances lipophilicity and binding affinity to target enzymes. |

| Methylthio Group | Increases electron density on the pyrimidine ring, improving interaction with biological targets. |

| Carboxylate Group | Contributes to solubility and bioavailability. |

Case Studies and Research Findings

- Anticancer Studies : A study involving various derivatives of pyrimidine compounds demonstrated that methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate exhibited significant growth inhibition in cancer cell lines such as MDA-MB-435 and A549. The compound showed an IC50 value below 50 µM, indicating potent antiproliferative effects .

- Kinase Inhibition Assays : In vitro assays revealed that this compound effectively inhibited Aurora-A kinase activity, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing targeted cancer therapies .

- Microtubule Targeting : Further research indicated that derivatives similar to methyl 2-chloro-6-(methylthio)pyrimidine-4-carboxylate could disrupt microtubule dynamics, contributing to their anticancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.